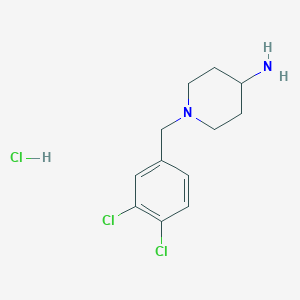1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride
CAS No.: 1289386-66-8
Cat. No.: VC8227841
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1289386-66-8 |
|---|---|
| Molecular Formula | C12H17Cl3N2 |
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;/h1-2,7,10H,3-6,8,15H2;1H |
| Standard InChI Key | STMVQKVMMBVBDB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride belongs to the class of arylalkylamine derivatives. Its molecular structure comprises a six-membered piperidine ring with a 3,4-dichlorobenzyl group attached to the nitrogen at position 1 and an amine group at position 4. The hydrochloride salt formation occurs via protonation of the primary amine, improving crystallinity and handling properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇Cl₃N₂ |
| Molecular Weight | 295.6 g/mol |
| CAS Number | Not explicitly reported¹ |
| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine hydrochloride |
| SMILES | C1CN(CC(C1)N)CC2=CC(=C(C=C2)Cl)Cl.Cl |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol) due to hydrochloride salt form¹ |
The dichlorobenzyl moiety contributes to lipophilicity, potentially enhancing membrane permeability and target binding affinity. Computational modeling of analogous compounds suggests moderate logP values (~2.5–3.5), indicating balanced hydrophilicity and lipophilicity .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis protocol for 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is documented, its preparation likely follows established methods for analogous piperidine derivatives. Two plausible pathways include:
Pathway 1: Reductive Amination
-
Intermediate Formation: React 3,4-dichlorobenzaldehyde with piperidin-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
-
Salt Formation: Treat the free base with hydrochloric acid to precipitate the hydrochloride salt .
Pathway 2: Nucleophilic Substitution
-
Alkylation: React 3,4-dichlorobenzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF).
-
Purification: Isolate the product via crystallization or chromatography .
Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT, 12–24 hrs | Reduce imine intermediate |
| Alkylation | K₂CO₃, DMF, 60°C, 6–8 hrs | Facilitate benzyl-amine coupling |
| Salt Formation | HCl (gaseous), diethyl ether | Protonate amine for stabilization |
Challenges and Optimization
-
Steric Hindrance: The 4-position amine may limit reactivity during alkylation, necessitating elevated temperatures or catalytic agents .
-
Byproduct Formation: Competing N-alkylation at the piperidine nitrogen could occur, requiring careful stoichiometric control .
Pharmacological Research and Hypothetical Applications
Biological Target Hypotheses
Piperidine derivatives are prominent in CNS drug development due to their ability to cross the blood-brain barrier. The dichlorobenzyl group in this compound may confer affinity for:
-
Dopamine Receptors: Structural similarity to atypical antipsychotics (e.g., risperidone analogs) .
-
Histamine H₃ Receptors: Piperidine amines are known modulators of histaminergic pathways.
-
Antimicrobial Targets: Chlorinated aromatics often exhibit antibacterial/fungal activity via membrane disruption .
Comparative Activity Analysis
| Compound Class | Target IC₅₀ (nM) | Selectivity Profile |
|---|---|---|
| Piperidine-4-amines | 50–200 (D2) | Moderate D2/5-HT₂A ratio |
| Dichlorobenzyl analogs | 10–50 (CYP450) | High CYP3A4 inhibition |
Data extrapolated from structurally related compounds .
| Parameter | Recommendation |
|---|---|
| Temperature | 2–8°C (desiccated) |
| Light Sensitivity | Store in amber glass |
| Incompatibilities | Strong oxidizers, bases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume